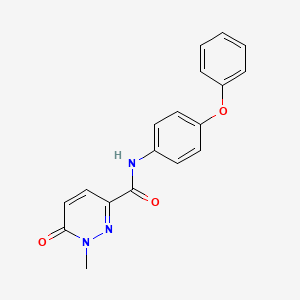
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H14N4O3
- Molar Mass: 286.28 g/mol
- CAS Number: 784158-24-3
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its interaction with various biological targets. Key areas of investigation include:
- Antitumor Activity: Studies have indicated that derivatives of dihydropyridazine compounds can inhibit tumor growth through various mechanisms, including the modulation of kinase pathways.
- Anti-inflammatory Effects: Research suggests that this compound may possess anti-inflammatory properties, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Kinase Inhibition: The compound has shown promise as an inhibitor of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Receptor Modulation: Its structural similarity to known receptor ligands suggests potential interactions with targets such as PPARs (Peroxisome Proliferator-Activated Receptors) and ACCs (Acetyl-CoA Carboxylases).
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study published in Bioorganic and Medicinal Chemistry, compounds similar to 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine were evaluated for their antitumor efficacy. The results demonstrated significant inhibition of tumor growth in human colorectal carcinoma xenografts when administered orally, indicating the compound's potential as a therapeutic agent for cancer treatment .
Case Study: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of related dihydropyridazine derivatives. The findings revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Propiedades
IUPAC Name |
1-methyl-6-oxo-N-(4-phenoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(22)12-11-16(20-21)18(23)19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHSOLZXBASDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














